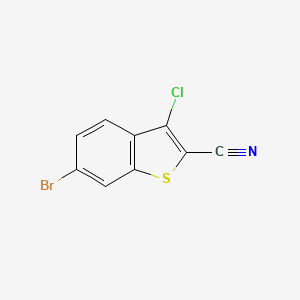

6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile

Description

Propriétés

Numéro CAS |

1172746-65-4 |

|---|---|

Formule moléculaire |

C9H3BrClNS |

Poids moléculaire |

272.55 g/mol |

Nom IUPAC |

6-bromo-3-chloro-1-benzothiophene-2-carbonitrile |

InChI |

InChI=1S/C9H3BrClNS/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-3H |

Clé InChI |

FSMUFMSJQTVVDO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1Br)SC(=C2Cl)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 6-Bromo-3-chloro-1-benzothiophène-2-carbonitrile implique généralement l’halogénation de dérivés du benzothiophène. Une méthode courante consiste à bromer et à chlorer le 1-benzothiophène-2-carbonitrile en utilisant des réactifs brome et chlore dans des conditions contrôlées. La réaction est généralement réalisée en présence d’un catalyseur et sous atmosphère inerte afin d’éviter des réactions secondaires indésirables .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des procédés d’halogénation à grande échelle utilisant des réacteurs automatisés pour assurer un contrôle précis des conditions de réaction. L’utilisation de réacteurs à écoulement continu peut améliorer l’efficacité et le rendement du produit souhaité tout en minimisant la formation de sous-produits .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

6-Bromo-3-chloro-1-benzothiophène-2-carbonitrile a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il est utilisé comme élément constitutif pour la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.

Science des matériaux : Le composé est utilisé dans le développement de semi-conducteurs organiques et d’autres matériaux avancés.

Études biologiques : Les chercheurs l’utilisent pour étudier les interactions des dérivés benzothiophènes halogénés avec des cibles biologiques.

Applications industrielles : Il sert d’intermédiaire dans la production de produits agrochimiques et d’autres produits chimiques industriels.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives are being researched for their anti-inflammatory and anti-cancer properties. The compound's structure allows for modifications that enhance therapeutic efficacy.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit potent activity against specific cancer cell lines. For instance, a study published in Medicinal Chemistry highlighted the synthesis of various analogs that showed improved cytotoxicity compared to existing treatments .

Organic Synthesis

Versatile Building Block

The compound is utilized in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. It enables the formation of complex molecular structures essential for developing new compounds.

Data Table: Chemical Reactions Involving this compound

Material Science

Development of Advanced Materials

In material science, this compound is explored for creating specialized polymers and coatings. Its unique chemical properties contribute to advancements in electronic materials and protective coatings.

Case Study: Conductive Polymers

A study investigated the incorporation of this compound into conductive polymer matrices, leading to enhanced electrical conductivity and stability. The findings suggest potential applications in flexible electronics .

Biological Research

Understanding Biological Mechanisms

The compound plays a role in biological studies, particularly in elucidating the mechanisms of sulfur-containing heterocycles. This research can lead to new insights into disease treatment and the development of novel therapeutic agents.

Example: Pathway Analysis

In a recent study, researchers utilized this compound to explore its effects on specific biological pathways related to inflammation and cancer progression, providing valuable data for future drug development efforts .

Environmental Applications

Potential for Environmental Remediation

There is ongoing research into the use of this compound for environmental applications, particularly in the remediation of pollutants. Its chemical properties may facilitate the breakdown of harmful substances in contaminated environments.

Preliminary Findings

Initial studies indicate that this compound can effectively degrade certain pollutants under specific conditions, suggesting its viability as an environmentally friendly solution .

Mécanisme D'action

Le mécanisme d’action de 6-Bromo-3-chloro-1-benzothiophène-2-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. La présence d’atomes de brome et de chlore peut améliorer la capacité du composé à se lier à certaines enzymes ou récepteurs, modulant ainsi leur activité. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile

Core Structure and Substituents :

- Core : Indole (benzopyrrole) with nitrogen at position 1.

- Substituents : Bromine (position 7), methyl (position 1), phenyl (position 2), and nitrile (position 3).

Key Differences :

- The indole core introduces a nitrogen atom, altering electronic properties compared to the sulfur-containing benzothiophene.

- The methyl group at position 1 may enhance metabolic stability compared to the unsubstituted benzothiophene derivative.

Research Findings :

- Indole derivatives like 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile are often explored as kinase inhibitors. The nitrile group can act as a covalent warhead, targeting cysteine residues in enzymes .

1-(6-Bromo-3-chloro-2-fluorophenyl)cyclopropane-1-carbonitrile

Core Structure and Substituents :

- Core : Cyclopropane ring fused to a substituted benzene.

- Substituents : Bromine (position 6), chlorine (position 3), fluorine (position 2), and nitrile (cyclopropane position 1).

Key Differences :

- The cyclopropane ring introduces significant ring strain, increasing reactivity compared to the planar benzothiophene.

- The absence of a heterocyclic aromatic system reduces π-π stacking capability relative to benzothiophene derivatives.

Research Insights :

- Fluorinated aryl cyclopropanes are valued in drug design for their metabolic resistance and ability to modulate lipophilicity. The nitrile group here may serve as a bioisostere for carboxylic acids .

Table 1: Structural and Physicochemical Comparison

Discussion of Comparative Features

- Reactivity : The benzothiophene derivative’s sulfur atom increases electron density, making it more reactive in electrophilic substitutions than the indole or cyclopropane analogs.

- Bioactivity : Indole derivatives often exhibit stronger π-π interactions with protein targets, while cyclopropane-containing compounds excel in metabolic stability.

- Synthetic Accessibility : Benzothiophene nitriles are typically synthesized via palladium-catalyzed cross-coupling, whereas indole derivatives may require Fischer indole synthesis , and cyclopropanes often involve [2+1] cycloadditions .

Activité Biologique

6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiophene core, which is known for its diverse biological properties. The presence of bromine and chlorine atoms in the structure contributes to its reactivity and biological interactions. The carbonitrile functional group enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors linked to various disease pathways. The compound has been shown to modulate enzyme activities that influence metabolic pathways relevant to inflammation and cancer progression.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits specific kinases and G-protein coupled receptors, which are crucial in signaling pathways associated with cancer and inflammation.

- Receptor Interaction : Its ability to interact with specific receptors makes it a valuable tool for probing biochemical processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiophene, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA).

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 8 | MRSA |

| Related Compound A | 4 | MSSA |

| Related Compound B | 16 | E. faecium |

These results indicate that structural modifications can significantly influence the compound's efficacy against different bacterial strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can reduce the viability of cancer cell lines such as Caco-2 and A549.

| Cell Line | Viability (%) | p-value |

|---|---|---|

| Caco-2 | 39.8 | <0.001 |

| A549 | 101.4 | Not significant |

The compound's ability to decrease cell viability suggests potential as an anticancer agent, particularly through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies highlight the biological activity of benzothiophene derivatives:

- Study on Antimicrobial Efficacy : A high-throughput screening identified thiazolyl-benzothiophenamide derivatives as active against Trypanosoma brucei, with varying levels of selectivity over mammalian cells .

- Anticancer Research : In vitro studies demonstrated that modifications in the benzothiophene structure could enhance anticancer activity against specific cell lines, indicating that further exploration of these derivatives could yield promising therapeutic agents .

Q & A

Basic Research Questions

Q. How can synthetic routes for 6-bromo-3-chloro-1-benzothiophene-2-carbonitrile be optimized to improve yield and purity?

- Methodological Answer : Begin with halogenation of the benzothiophene core using bromine or chlorine donors under controlled conditions (e.g., electrophilic substitution). Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane. For nitrile introduction, employ cyanation reagents (e.g., CuCN or KCN) in aprotic solvents. Optimize temperature (e.g., 80–120°C) and catalyst loading (e.g., Pd for cross-coupling) to minimize side products .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 80–100°C | ±15% |

| Catalyst (Pd) | 2–5 mol% | +20–30% |

| Solvent | DMF or DMSO | Higher purity |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and chloro shifts at ~7.5 ppm for aromatic protons). FT-IR identifies nitrile stretches (~2220 cm⁻¹) and C–Br/C–Cl bonds (500–800 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M–CN]⁺ fragments). For purity, combine HPLC with UV detection at 254 nm .

Q. How can density functional theory (DFT) predict electronic properties of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Validate against experimental UV-Vis spectra. Use software like Gaussian or ORCA for simulations. Exact exchange terms improve accuracy for halogenated systems .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer : Heavy atoms (Br, Cl) cause absorption errors; use SHELXL for refinement with multi-scan corrections. Collect high-resolution data (≤0.8 Å) using synchrotron sources. For twinned crystals, apply SHELXD for structure solution. Visualize thermal ellipsoids via ORTEP-3 to assess disorder .

- Software Comparison :

| Tool | Use Case | Limitation |

|---|---|---|

| SHELXL | Refinement | Requires high-resolution |

| WinGX | Data integration | GUI-dependent workflows |

| ORTEP-3 | Visualization | No dynamical refinement |

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing?

- Methodological Answer : Analyze X-ray data to identify C–H···N (nitrile) and halogen (Br/Cl) interactions. Use graph-set analysis (e.g., R₂²(8) motifs) to classify hydrogen-bonding patterns. Compare with analogous benzothiophenes to predict polymorphism risks. Solvent-free crystallization minimizes lattice disruptions .

Q. How can contradictory data in synthetic pathways (e.g., competing halogenation) be resolved?

- Methodological Answer : Perform kinetic studies (e.g., in situ IR) to track intermediate formation. Use LC-MS to identify side products (e.g., dihalogenated byproducts). Adjust stoichiometry (e.g., Br:Cl ratio) and employ directing groups (e.g., –CN) to bias substitution. Validate via DFT transition-state modeling .

Methodological Notes

- Avoid Commercial Sources : Catalogs like Kanto Reagents ( ) provide analogs but lack mechanistic insights. Prioritize peer-reviewed synthetic protocols.

- Data Contradictions : Cross-validate spectral data with computational models ( ) and replicate experiments under inert atmospheres to minimize oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.